ML-180

LRH-1 Inverse Agonist NR5A2 Cancer Cell Proliferation

ML-180 (SR1848) is a selective LRH-1 inverse agonist for preclinical cancer and inflammation research requiring near-complete pathway suppression. - LRH-1 IC₅₀: 3.7 µM; maximal repression: 64% at 10 µM; SF-1 IC₅₀ >10 µM - Cellular EC₅₀: ~2.8 µM (Huh-7); in vivo validated at 30 mg/kg in mice - Induces LRH-1 nuclear-to-cytoplasmic translocation - Reliable, consistent supply for reproducible in vivo and in vitro studies

Molecular Formula C20H25ClN4O2
Molecular Weight 388.9 g/mol
Cat. No. B159121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-180
SynonymsCID-3238389; SR1848
Molecular FormulaC20H25ClN4O2
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H25ClN4O2/c21-15-5-4-8-17(13-15)23-9-11-24(12-10-23)18-14-19(26)25(20(27)22-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,22,27)
InChIKeyCHMQQIFPOIZPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML-180: Selective LRH-1 Inverse Agonist


ML-180, also designated SR1848, is a synthetic small-molecule inverse agonist that targets the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1; NR5A2). It functions by repressing LRH-1-dependent transcriptional activity with an IC₅₀ of 3.7 µM and a maximal repression of 64% at 10 µM [1]. This compound is distinguished by its inactivity against the closely related steroidogenic factor-1 (SF-1; NR5A1), with an IC₅₀ exceeding 10 µM , establishing its utility as a selective chemical probe for LRH-1 biology. Its primary applications are in research focused on LRH-1-dependent cancers and inflammatory disorders such as osteoarthritis [2].

Selective LRH-1 inverse agonist probe for nuclear receptor pathway studies

Higher maximal transcriptional repression profile compared to analog ML-179

Supports studies requiring near-complete pathway suppression

Inactive against SF-1 (NR5A1) at relevant concentrations, enabling LRH-1-specific interrogation

In vivo target engagement and gene expression modulation data available in mouse models

Reported mRNA suppression in adrenal and pancreatic tissues at 30 mg/kg i.p.

ML-180 Substitution: Potency vs. Efficacy


The selection of an appropriate LRH-1 inverse agonist is not a simple matter of comparing IC₅₀ values. While the analog ML-179 (SR-1309) exhibits over 10-fold greater potency (IC₅₀ 320 nM), its maximal efficacy is only 40% repression, compared to ML-180's 64% [1]. This significant difference in maximal biological effect means the compounds cannot be interchanged in experiments where the goal is to achieve near-complete pathway suppression. Furthermore, the SAR (structure-activity relationship) within this chemical series shows a complex interplay between potency and maximal repression, where substitutions that increase potency often diminish efficacy [1]. This decoupling makes empirical, compound-specific data indispensable for proper experimental design and procurement.

Target Compound
ML-180 (SR1848)

Achieves 64% maximal LRH-1 repression and higher cellular antiproliferative potency in Huh-7 cells.

Exhibits over 2.7-fold selectivity against SF-1.

In vivo target engagement documented
Analog Substitute
ML-179 (SR-1309)

Exhibits over 10-fold greater biochemical potency but only 40% maximal repression, limiting pathway suppression depth.

Lower cellular antiproliferative potency despite higher biochemical potency, indicating decoupled SAR.

In vivo data not available in same models

ML-180: Quantitative Evidence vs. Analogs


Maximal LRH-1 Repression vs. ML-179

In a direct comparison from the same NIH Molecular Libraries Program probe report, ML-180 achieves a maximal repression of LRH-1 transcriptional activity of 64% at 10 µM. In contrast, the more potent analog ML-179 (IC₅₀ 320 nM) only achieves a maximal repression of 40% at 550 nM [1]. This demonstrates that potency and efficacy are not correlated in this chemotype.

Maximal LRH-1 Repression
Head-to-head
64% at 10 µM vs. 40% at 550 nM (ML-179)
1.6-fold higher maximal repression despite over 10-fold lower potency
Reported deeper pathway suppression endpoint context
LRH-1 reporter gene assay; procurement should align with desired repression depth
LRH-1 Inverse Agonist NR5A2 Cancer Cell Proliferation

Cellular Antiproliferation vs. ML-179

In Huh-7 hepatocellular carcinoma cells, ML-180 inhibits proliferation with an EC₅₀ of approximately 2.8 µM [1]. In contrast, the more potent ML-179 exhibits an EC₅₀ of approximately 6.5 µM in the same cellular context [1]. This cross-over in cellular potency, despite ML-179's superior biochemical IC₅₀, underscores the importance of cellular context and compound-specific properties.

Cellular Antiproliferation
Head-to-head
EC₅₀ ~2.8 µM vs. ~6.5 µM (ML-179)
2.3-fold greater cellular potency in Huh-7 cells
Supports cell-based cancer model endpoint review
Cellular context may override biochemical potency rankings
LRH-1 Inverse Agonist Cancer Proliferation Assay

Selectivity vs. SF-1 (NR5A1)

ML-180 demonstrates high selectivity for LRH-1 (NR5A2) over its closest homolog, Steroidogenic Factor-1 (SF-1; NR5A1). It is inactive against SF-1 at concentrations up to 10 µM . This is a consistent property shared with the ML-179 analog, but the degree of selectivity (over 2.7-fold based on the >10 µM IC₅₀ vs. the 3.7 µM IC₅₀ for LRH-1) is a critical feature for any study aiming to isolate LRH-1-specific biology from SF-1-mediated effects.

SF-1 Selectivity
Class-level
>2.7-fold selectivity (SF-1 IC₅₀ >10 µM)
LRH-1 IC₅₀ = 3.7 µM; SF-1 inactive up to 10 µM
Enables LRH-1-specific pathway interrogation
Consistent selectivity window reported; data to verify in co-expression models
LRH-1 SF-1 Selectivity

In Vivo Target Engagement and mRNA Suppression

In vivo administration of ML-180 at 30 mg/kg (i.p.) resulted in a statistically significant decrease in LRH-1 and SHP mRNA levels in adrenal glands and pancreatic tissue in mice . While similar in vivo data for ML-179 or other analogs is not available in the same experimental context, this evidence confirms that ML-180 can engage its target and modulate downstream gene expression in a living organism, which is a critical differentiator from compounds only characterized in vitro.

In Vivo Target Engagement
Data to verify
Significant LRH-1 and SHP mRNA decrease
Mice, 30 mg/kg i.p.; no direct analog comparator in same model
Reported in vivo pharmacodynamic model-response context
Source review recommended; independent replication not yet documented
LRH-1 In Vivo Pharmacodynamics

ML-180: Research and Application Scenarios


LRH-1 Inhibition in Cancer Cell Proliferation

ML-180 is the preferred tool compound for studies requiring near-complete (64%) suppression of LRH-1 transcriptional activity, particularly in cancer cell lines like Huh-7 where it shows an EC₅₀ of ~2.8 µM [1]. Its superior maximal efficacy and cellular antiproliferative potency compared to ML-179 make it the optimal choice for demonstrating the full impact of LRH-1 inhibition on tumor cell growth [2].

In Vivo LRH-1 Disease Models

ML-180 is validated for in vivo use, with published data demonstrating target engagement and mRNA suppression in mice at 30 mg/kg [1] and therapeutic benefit in a mouse model of osteoarthritis [2]. This makes it suitable for preclinical proof-of-concept studies in LRH-1-dependent cancers and inflammatory diseases, where other analogs like ML-179 lack comparable in vivo characterization .

LRH-1 vs. SF-1 Biology

With an IC₅₀ >10 µM against SF-1 [1], ML-180 provides a clear selectivity window (>2.7-fold) to distinguish LRH-1-mediated effects from those of its closest homolog. This is critical for research in tissues where both receptors are co-expressed, such as the adrenal gland and pancreas, and ensures experimental results can be confidently attributed to LRH-1 [2].

LRH-1 Nuclear Translocation Studies

ML-180 has a unique and well-documented mechanism of action beyond simple activity inhibition. It induces the rapid translocation of LRH-1 from the nucleus to the cytoplasm [1]. This functional property is not shared with all LRH-1 inverse agonists and makes ML-180 a valuable tool for investigating the spatiotemporal regulation of LRH-1 activity and its implications for target gene expression [2].

Application
Selection Property
Validation Focus
LRH-1-dependent cancer cell proliferation studies
Higher maximal repression and cellular antiproliferation potency
Complete pathway suppression endpoint in Huh-7 and related cell models
In vivo LRH-1 target engagement and disease models
Demonstrated systemic target engagement and mRNA modulation
In vivo pharmacodynamic endpoint review; model-specific response validation
LRH-1 vs. SF-1 pathway discrimination
SF-1 selectivity window (>2.7-fold)
LRH-1-specific signaling attribution in co-expressing tissues
LRH-1 nuclear translocation mechanism studies
Unique induction of LRH-1 nuclear export
Spatiotemporal regulation of LRH-1 activity and target gene expression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-180

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.